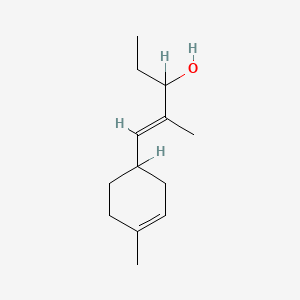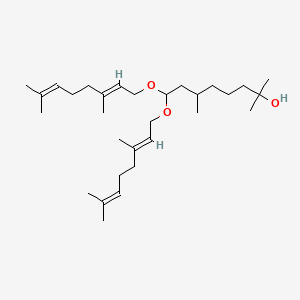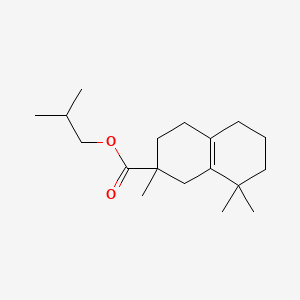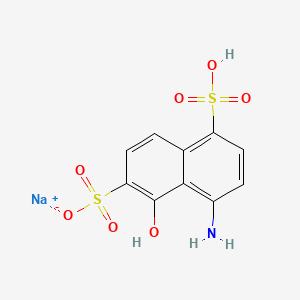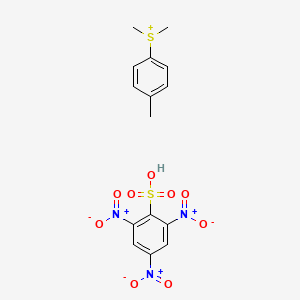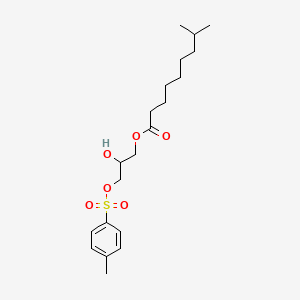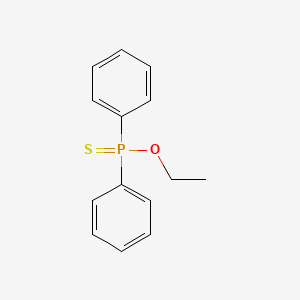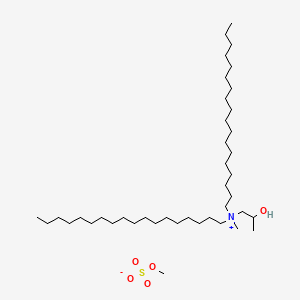
(2-Hydroxypropyl)methyldi(octadecyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 297-733-3, also known as (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate typically involves the quaternization of a tertiary amine with a methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting a secondary amine with an alkyl halide.
Quaternization: The tertiary amine is then reacted with methyl sulfate in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through filtration and distillation processes before being packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and other reduced species.
Substitution: Formation of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of personal care products, cleaning agents, and industrial lubricants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of ingredients in formulations. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to enhanced permeability and solubilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic Acid: A surfactant used in detergents and cleaning agents.
Uniqueness
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and dispersion.
Eigenschaften
CAS-Nummer |
93762-20-0 |
|---|---|
Molekularformel |
C41H87NO5S |
Molekulargewicht |
706.2 g/mol |
IUPAC-Name |
2-hydroxypropyl-methyl-dioctadecylazanium;methyl sulfate |
InChI |
InChI=1S/C40H84NO.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,42H,5-39H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
JZUPSDSVFJCJBE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



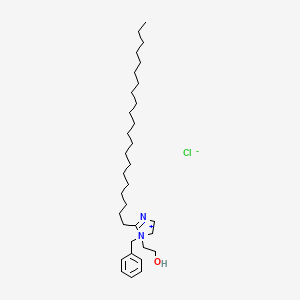
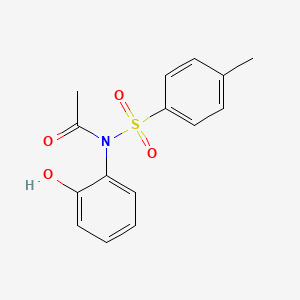
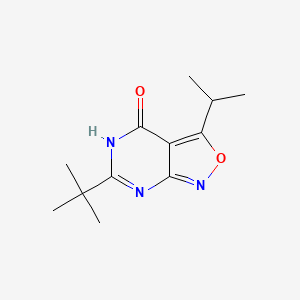
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
